2-Phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride
Description
2-Phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride is a pyrazole derivative characterized by a phenyl group at the 2-position and a hydrochloride salt formation at the 3-keto position. This compound is part of a broader class of pyrazol-3-one derivatives, which are widely studied for their pharmacological and synthetic utility. The hydrochloride salt enhances solubility in polar solvents, making it suitable for applications in drug development and crystallography studies .
Properties
IUPAC Name |
2-phenyl-1H-pyrazol-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c12-9-6-7-10-11(9)8-4-2-1-3-5-8;/h1-7,10H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEMMOQDASSYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolone ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other functionalized compounds .
Scientific Research Applications
2-Phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Pyrazol-3-one derivatives share a common heterocyclic backbone but differ in substituents, which critically influence their chemical behavior and applications. Key structural analogs include:
4-Substituted Pyrazol-3-ones
- 4-(1-(4-Chlorophenyl)-2-oxoimidazolidin-4-yl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4b): Features a chlorophenyl-imidazolidinone substituent at the 4-position, contributing to higher melting points (203–204°C) and moderate yields (64%) .
- Isopyrin HCl (4-(Isopropylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride): Substituted with an isopropylamino group at the 4-position, highlighting the role of alkylamino groups in modulating biological activity .
Halogenated Derivatives
- 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one : Bromine at the 4-position and a chlorophenyl group at the 2-position, with LC/MS data (m/z 301–305 [M+H]⁺) confirming molecular stability .
Schiff Base and Tetrazole Derivatives
Physicochemical Properties
Comparison with Other Derivatives
- 4-Substituted Analogs : Synthesized via nucleophilic substitution or cyclocondensation. For example, compound 4b was prepared via intramolecular cyclization, achieving 64% yield .
- Halogenated Derivatives : Bromination at the 4-position using N-bromosuccinimide (NBS) or similar reagents, as seen in Example 5.17 .
- Schiff Base Derivatives : Formed by reacting amines with carbonyl-containing precursors, followed by purification via column chromatography .
Q & A
Basic: What are the standard synthetic routes for 2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
A widely used method involves condensation of phenylhydrazine with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions. For example:
- Step 1: Mix phenylhydrazine (0.01 mol), ethyl acetoacetate (0.01 mol), and acetic acid (catalyst).
- Step 2: Reflux the mixture until a thick liquid forms (~70–80°C).
- Step 3: Cool, precipitate with ether, and recrystallize with ethanol for purification .
Optimization Tips: - Solvent Choice: Use polar aprotic solvents (e.g., DMF) for faster reaction kinetics.
- Temperature Control: Maintain reflux conditions to avoid side reactions (e.g., over-cyclization).
- Yield Improvement: Monitor reaction progress via TLC (toluene:ethyl acetoacetate:water = 8.7:1.2:1.1) to isolate intermediates early .
Advanced: How can process-related impurities (e.g., Ampyrone) be identified and controlled during synthesis?
Methodological Answer:
Key impurities like 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Ampyrone, Imp. B(EP)) and 4-Methylamino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Hydrochloride (Imp. C(EP)) arise from incomplete alkylation or hydrolysis.
- Detection: Use HPLC with reference standards (e.g., LGC MM0052.02 and MM0052.04) for impurity profiling .
- Control Strategies:
- pH Adjustment: Maintain acidic conditions (pH < 4) to suppress amine side-product formation.
- Purification: Employ column chromatography with silica gel (eluent: dichloromethane/methanol gradient) to separate impurities.
Basic: What spectroscopic techniques are essential for confirming the structure of 2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride?
Methodological Answer:
- IR Spectroscopy: Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and NH stretches at ~3200 cm⁻¹ .
- 1H-NMR: Identify pyrazolone ring protons (δ 5.5–6.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). For hydrochloride salts, observe deshielded NH signals due to HCl coordination .
- TLC Validation: Use iodine vapor visualization to confirm purity (single spot) .
Advanced: How can researchers resolve spectral ambiguities in pyrazolone derivatives during structural elucidation?
Methodological Answer:
- 2D NMR (HSQC/HMBC): Map proton-carbon correlations to distinguish tautomeric forms (e.g., keto-enol tautomerism).
- Computational Modeling: Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) .
- X-ray Crystallography: Resolve crystal structures to confirm substituent orientation and hydrogen-bonding networks.
Basic: What recrystallization methods are effective for purifying this compound?
Methodological Answer:
- Solvent Pair Selection: Use ethanol/water (3:1 v/v) for high recovery (~70% yield).
- Temperature Gradient: Dissolve crude product in hot ethanol, cool slowly to 4°C, and filter .
- Impurity Removal: Repeat recrystallization until HPLC purity exceeds 98% .
Advanced: How can degradation pathways of this compound be studied under stress conditions?
Methodological Answer:
- Forced Degradation Studies:
- Acidic/Base Hydrolysis: Reflux in 0.1M HCl/NaOH (70°C, 24h).
- Oxidative Stress: Treat with 3% H₂O₂ at 40°C.
- Analytical Tools:
- HPLC-MS: Identify degradation products via molecular ion peaks and fragmentation patterns.
- Kinetic Modeling: Calculate rate constants (k) for degradation using Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
